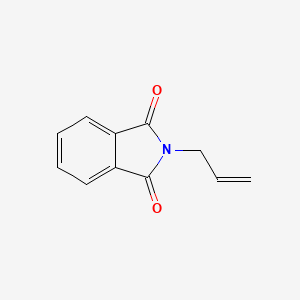

2-Allylisoindoline-1,3-dione

描述

属性

IUPAC Name |

2-prop-2-enylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHGQWMCVNQHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279481 | |

| Record name | 2-Allylisoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-09-1 | |

| Record name | 5428-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Allylisoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allylisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with an allylamine. The reaction is carried out in glacial acetic acid under reflux conditions. The product is then precipitated by the addition of water, filtered, dried, and recrystallized from ethanol to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

化学反应分析

Types of Reactions: 2-Allylisoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The allyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like halides, thiols, and amines are used in substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Allylamine derivatives.

Substitution: Various substituted isoindoline-1,3-dione derivatives.

科学研究应用

Medicinal Chemistry Applications

2-Allylisoindoline-1,3-dione and its derivatives have been investigated for their biological activities, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's structural features allow it to interact with key enzymes involved in these conditions.

1.1. Inhibition of Acetylcholinesterase

Research has shown that derivatives of isoindoline-1,3-dione exhibit inhibitory effects on acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition is critical for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients.

- Case Study: A study demonstrated that a modified isoindoline derivative displayed an IC50 value of 0.268 μM against human acetylcholinesterase, indicating potent inhibitory activity .

1.2. Anti-Amyloid Activity

In addition to acetylcholinesterase inhibition, certain derivatives also show activity against amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

- Case Study: Another derivative demonstrated a 66% inhibition of amyloid-beta aggregation at a concentration of 10 μM . This dual action positions these compounds as promising candidates for further development as anti-Alzheimer's agents.

Anti-inflammatory Properties

Isoindoline-1,3-dione derivatives have been reported to exhibit anti-inflammatory effects by modulating pro-inflammatory cytokines and pathways.

2.1. Modulation of Cytokines

These compounds can influence the expression of various inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins.

- Case Study: Research indicated that isoindoline derivatives could inhibit TNF-α production and downregulate cyclooxygenase-2 (COX-2), suggesting their potential use in treating inflammatory diseases .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis, particularly for constructing complex molecules through various reaction pathways.

3.1. Synthesis of Bioactive Molecules

The reactivity of this compound allows for its use in synthesizing other biologically active compounds through reactions such as Michael additions and cycloadditions.

- Data Table: Synthesis Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Michael Addition | Reaction with nucleophiles to form adducts | 70-85 |

| Cycloaddition | Formation of cyclic structures | 60-75 |

| N-Allylation | Allylation of amines using nickel catalysts | 65-80 |

作用机制

The mechanism of action of 2-Allylisoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound interacts with sodium channels in neurons, stabilizing their inactive state and preventing excessive neuronal firing. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with specific residues in the sodium channel .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key Observations :

- Reactivity : The allyl group in 2-Allylisoindoline-1,3-dione enables its use in catalytic cross-metathesis, distinguishing it from aryl- or alkyl-substituted analogs .

- Bioactivity : Compounds with sulfonyl (3e) or chlorophenyl (3k) groups exhibit superior antioxidant and cytotoxic activities compared to the allyl derivative, which is primarily a synthetic intermediate .

- Solubility: Amino and hydroxyalkyl substituents (e.g., 4-Amino-2-isopropylisoindoline-1,3-dione) improve solubility and albumin binding, enhancing drug-likeness .

Key Observations :

Pharmacokinetic and Physicochemical Properties

Table 3: Drug-Likeness Parameters

*Estimated using QSAR models due to lack of experimental data.

Key Observations :

- Albumin Binding: Amino-substituted derivatives exhibit stronger albumin interactions, suggesting prolonged in vivo action .

- Lipophilicity : The allyl group confers moderate lipophilicity (LogP ~1.8), balancing membrane permeability and solubility.

生物活性

2-Allylisoindoline-1,3-dione, also known as N-Allylphthalimide, is an aromatic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C11H9NO2

- Molecular Weight : 187.19 g/mol

- Structural Characteristics : The compound features an isoindoline nucleus with carbonyl groups at positions 1 and 3, and an allyl group that enhances its chemical reactivity and biological activity.

This compound interacts primarily with the NaV1.2 sodium channel , specifically targeting residues in the II-S6 region. This interaction is significant for its anticonvulsant effects, as evidenced by in vivo studies showing protection against pentylenetetrazole-induced seizures in mice .

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties:

- Absorption : Well-absorbed and capable of crossing the blood-brain barrier.

- Distribution : Effective targeting of neuronal pathways makes it a candidate for neurological disorder treatments.

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties. In animal models, it has shown efficacy in protecting against seizures induced by chemical agents like pentylenetetrazole.

Acetylcholinesterase Inhibition

Recent studies have highlighted its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for Alzheimer's disease. Compounds derived from isoindoline-1,3-dione structures have demonstrated significant AChE inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM . The interaction of these compounds with both the catalytic and peripheral sites of AChE has been confirmed through molecular modeling studies.

Neuroprotective Effects

In vitro studies have shown that certain derivatives of isoindoline-1,3-dione can protect neuronal cells from oxidative stress-induced cell death. For instance, compounds exhibiting high AChE inhibitory activity also demonstrated neuroprotective effects against hydrogen peroxide-induced toxicity in PC12 neurons .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared to other isoindoline derivatives:

| Compound | AChE Inhibition (IC50 μM) | Neuroprotective Effect | Anticonvulsant Activity |

|---|---|---|---|

| This compound | 2.1 - 7.4 | Yes | Yes |

| N-Isopropylphthalimide | Not reported | Moderate | No |

| 2-Arylisoindoline-1,3-dione | Varies | Limited | No |

Study on Alzheimer’s Disease

A study focused on synthesizing isoindoline derivatives revealed that modifications to the structure enhanced both AChE inhibition and neuroprotective properties. One compound showed an IC50 value of 0.268 μM against human AChE and exhibited significant anti-Aβ aggregation activity .

Neuroprotective Mechanisms

Research has indicated that certain isoindoline derivatives not only inhibit AChE but also modulate neuroinflammatory pathways, providing a dual mechanism for neuroprotection . These findings suggest potential therapeutic applications in treating neurodegenerative diseases.

常见问题

Q. What are the established synthetic protocols for 2-Allylisoindoline-1,3-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions starting from isoindoline-1,3-dione derivatives. For example, allylation via phase-transfer catalysis or metal-mediated coupling can introduce the allyl group. Yield optimization requires precise control of temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Purity is verified via HPLC (>95%) and NMR (absence of allyl-group regioisomers). Literature protocols emphasize inert atmospheres to prevent oxidation of the allyl moiety .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm regiochemistry (e.g., allyl proton shifts at δ 5.2–5.8 ppm) and scaffold integrity.

- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., unreacted isoindoline-dione).

- XRD : Resolves crystal structure ambiguities, particularly for polymorphic forms.

Cross-validation with FT-IR (C=O stretches at ~1700 cm) ensures structural consistency .

Q. What are the hypothesized mechanisms of action for this compound in pharmacological studies?

Methodological Answer: The compound’s bioactivity (e.g., hypoglycemic effects) is hypothesized to arise from structural mimicry of meglitinides, targeting pancreatic β-cell K channels. Molecular docking studies suggest hydrophobic interactions with SUR1 subunits, validated via patch-clamp electrophysiology. Researchers must compare dose-response curves with positive controls (e.g., repaglinide) to isolate mechanism-specific effects .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound derivatives with enhanced bioactivity?

Methodological Answer: A 2 factorial design evaluates variables like temperature (Levels: 60°C vs. 80°C), catalyst loading (5% vs. 10% Pd), and solvent (polar vs. nonpolar). Response surface methodology (RSM) identifies interactions affecting yield and enantiomeric excess. For example, high catalyst loading in polar solvents may reduce byproducts by 15–20%. ANOVA validates significance (p < 0.05), and desirability functions prioritize conditions balancing yield and purity .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell-line specificity or incubation time). Mitigation strategies include:

- Meta-analysis : Pool data from multiple studies, adjusting for methodological heterogeneity (e.g., fixed-effects models).

- Orthogonal assays : Validate hypoglycemic activity via both in vitro (INS-1 cells) and in vivo (Zucker diabetic rat) models.

- QSAR modeling : Identify physicochemical descriptors (logP, polar surface area) correlating with efficacy outliers .

Q. What theoretical frameworks guide the rational design of this compound-based inhibitors?

Methodological Answer: The pharmacophore model emphasizes:

- Electrostatic complementarity : Aligns the dione moiety with ATP-binding pockets.

- Steric maps : Predict clashes with nonconserved residues (e.g., Tyr1206 in SUR1).

Density functional theory (DFT) calculates charge distribution for allyl-group positioning. Researchers should integrate molecular dynamics simulations (100 ns trajectories) to assess binding stability under physiological conditions .

Q. What advanced characterization techniques address challenges in quantifying this compound’s polymorphic forms?

Methodological Answer:

- Solid-state NMR : Distinguishes polymorphs via C chemical shift anisotropy.

- DSC/TGA : Identifies thermal stability differences (ΔH fusion variations ≥5 J/g).

- Synchrotron XRD : Resolves lattice parameters (<0.1 Å resolution) for rare polymorphs.

Machine learning classifiers (e.g., Random Forest) can predict crystallization conditions from historical data .

Q. How do researchers ensure reproducibility in studies involving this compound’s reactive intermediates?

Methodological Answer:

- Standardized protocols : Document inert handling (glovebox) and quenching methods (e.g., aqueous NaHCO for acid-sensitive intermediates).

- Batch testing : Compare ≥3 independent syntheses via LC-MS to quantify variance (<5% RSD).

- Open-data repositories : Share raw NMR spectra and crystallographic data (CCDC entries) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。